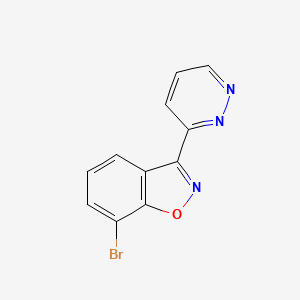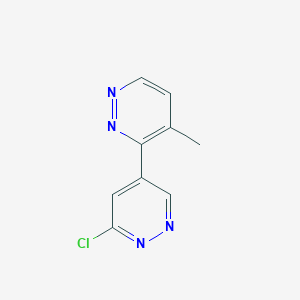
6'-Chloro-4-methyl-3,4'-bipyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine is a heterocyclic compound that contains two pyridazine rings, each substituted with a chlorine atom and a methyl group. Pyridazine derivatives are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4-methylpyridazin-3-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-methylpyridazine under specific conditions. One common method includes the use of a nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides . The reaction conditions often involve the use of solvents like acetonitrile or acetic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form pyridazinone derivatives or reduction to form dihydropyridazines.
Common Reagents and Conditions
Nickel Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Pyridazines: Formed through substitution reactions.
Pyridazinones: Formed through oxidation reactions.
Dihydropyridazines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with potential therapeutic effects, such as kinase inhibitors for treating autoimmune and inflammatory diseases.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Material Science: Employed in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-chloro-5-(4-methylpyridazin-3-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to form stable interactions with its targets, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-4-methylpyridazine: A closely related compound used in similar applications.
3-chloro-6-methylpyridazine: Another derivative with comparable properties.
Uniqueness
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine stands out due to its dual pyridazine rings, which provide enhanced stability and reactivity. This unique structure makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H7ClN4 |
|---|---|
Molekulargewicht |
206.63 g/mol |
IUPAC-Name |
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine |
InChI |
InChI=1S/C9H7ClN4/c1-6-2-3-11-14-9(6)7-4-8(10)13-12-5-7/h2-5H,1H3 |
InChI-Schlüssel |
JVHRAMPKYQWWGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NC=C1)C2=CC(=NN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


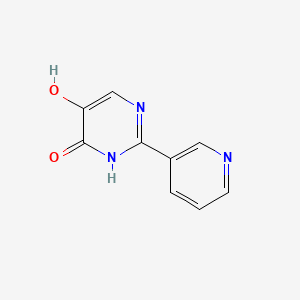

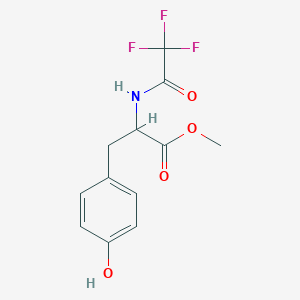
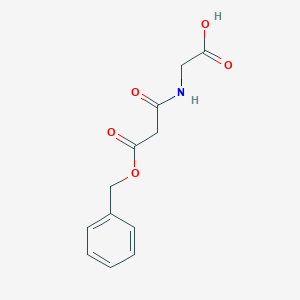
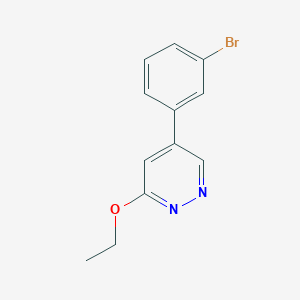
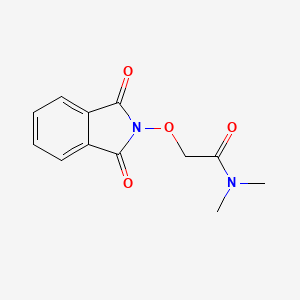
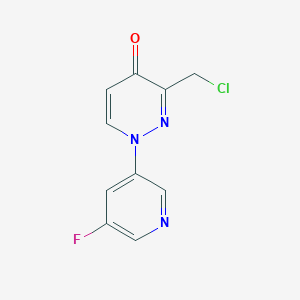
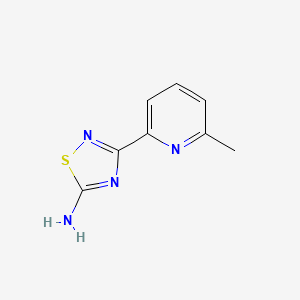
![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)
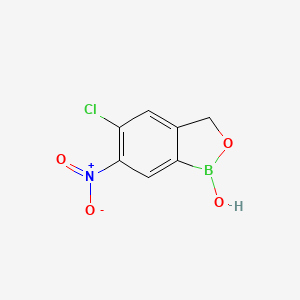
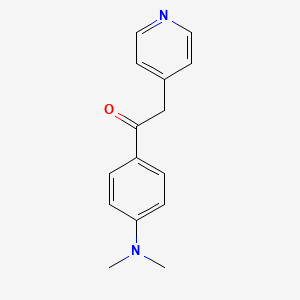
![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)
